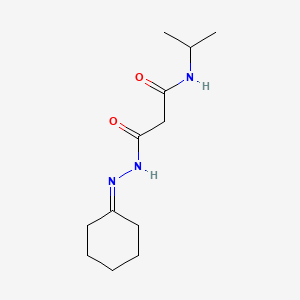
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell research. This compound has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) in vitro. In
作用機序
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is a selective inhibitor of glycogen synthase kinase 3 (GSK3) alpha and beta isoforms. GSK3 is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK3 by 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide leads to the activation of the Wnt signaling pathway, which is involved in the regulation of self-renewal and pluripotency in ESCs and iPSCs.
Biochemical and Physiological Effects:
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs by increasing the expression of pluripotency markers, such as Oct4, Sox2, and Nanog. It has also been shown to promote the differentiation of ESCs and iPSCs into various cell types by inducing the expression of lineage-specific markers. In addition, 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to enhance the survival and proliferation of neural progenitor cells and to promote the maturation of cardiomyocytes.
実験室実験の利点と制限
One of the main advantages of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide is its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs, which makes it a valuable tool for stem cell research. It is also a small molecule inhibitor, which makes it easier to use than other methods of GSK3 inhibition, such as RNA interference or gene knockout. However, 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in stem cell research. One area of interest is the development of new protocols for the differentiation of ESCs and iPSCs into specific cell types, such as dopaminergic neurons for the treatment of Parkinson's disease. Another area of interest is the use of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide in combination with other small molecule inhibitors to enhance the efficiency of reprogramming somatic cells into iPSCs. Additionally, the development of new derivatives of 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide with improved potency and selectivity could lead to new applications in stem cell research.
合成法
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide was first synthesized by Chiron Corporation in 2008. The synthesis method involves the reaction of 3-aminopropionitrile with cyclohexanone to form 3-(2-cyclohexylidenehydrazino)propanenitrile. This intermediate is then reacted with isopropyl chloroformate to form 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide.
科学的研究の応用
3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has been widely used in stem cell research due to its ability to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to promote the maintenance of ESCs and iPSCs in an undifferentiated state and to enhance the efficiency of reprogramming somatic cells into iPSCs. 3-(2-cyclohexylidenehydrazino)-N-isopropyl-3-oxopropanamide has also been used in the differentiation of ESCs and iPSCs into various cell types, including neural progenitor cells, pancreatic beta cells, and cardiomyocytes.
特性
IUPAC Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9(2)13-11(16)8-12(17)15-14-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBLIKFLHXCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclohexylideneamino)-N-propan-2-ylpropanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]phosphonate](/img/structure/B4943511.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)

![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
![isopropyl 4,4,4-trifluoro-2-(5-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxyphenyl)-3-oxobutanoate](/img/structure/B4943527.png)
![2-(2-furyl)-5-imino-6-[(5-nitro-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4943541.png)
![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)

![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)

